![molecular formula C66H90O37 B1247796 methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate CAS No. 889678-62-0](/img/structure/B1247796.png)

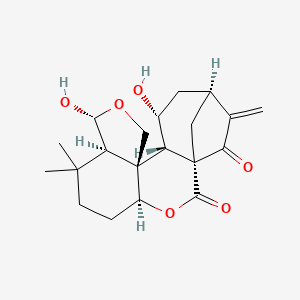

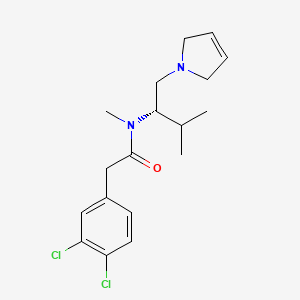

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Übersicht

Beschreibung

Dipsanoside A ist ein neuartiges Tetrairidoidglucosid, das aus der Pflanze Dipsacus asper gewonnen wird, die im Volksmund als Karden bekannt ist. Diese mehrjährige Pflanze ist in China weit verbreitet und wird seit Hunderten von Jahren in der traditionellen chinesischen Medizin verwendet. Dipsanoside A ist bekannt für seine potenziellen therapeutischen Eigenschaften, darunter die Förderung der Teilung von Knochenzellen und die Verwendung als Embryoschutzmittel .

Wirkmechanismus

Target of Action

Dipsanoside A is a novel tetrairidoid glucoside derived from Dipsacus asper . This perennial plant is widespread in China and has been used in traditional Chinese medicine for hundreds of years . The primary targets of Dipsanoside A are osseous cells, where it acts as a fissiparism promoter .

Mode of Action

It is known that dipsanoside a has potential applications due to its anti-inflammatory and antitumor effects .

Biochemical Pathways

It is known that dipsanoside a is involved in the regulation of inflammation and tumor growth

Result of Action

Dipsanoside A has been reported to have potential abortifacient effects in pregnant women and may also influence bone growth . It also exhibits anti-inflammatory and antitumor effects .

Biochemische Analyse

Biochemical Properties

Dipsanoside A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Dipsanoside A has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated murine macrophage cells, indicating its potential anti-inflammatory properties . Additionally, it interacts with proteins involved in bone metabolism, promoting the proliferation of osseous cells .

Cellular Effects

Dipsanoside A exerts multiple effects on different cell types and cellular processes. In macrophage cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In osteoblasts, Dipsanoside A promotes cell proliferation and differentiation, enhancing bone formation . Furthermore, it influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and bone metabolism .

Molecular Mechanism

At the molecular level, Dipsanoside A exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, in macrophages, Dipsanoside A inhibits the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in bone metabolism, promoting osteoblast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipsanoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that Dipsanoside A maintains its anti-inflammatory and osteoprotective effects over extended periods, although its potency may diminish with time .

Dosage Effects in Animal Models

The effects of Dipsanoside A vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and osteoprotective effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal discomfort and mild hepatotoxicity, have been reported

Metabolic Pathways

Dipsanoside A is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites may retain some of the biological activities of the parent compound, contributing to its overall effects .

Transport and Distribution

Within cells and tissues, Dipsanoside A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, Dipsanoside A accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

Dipsanoside A exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus of target cells . This localization is mediated by specific targeting signals and post-translational modifications that direct Dipsanoside A to these compartments. The subcellular localization of Dipsanoside A is crucial for its activity, as it allows the compound to interact with key biomolecules involved in its biological effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dipsanoside A kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die in Dipsacus asper vorkommenden Vorläuferverbindungen einbeziehen. Die Synthese beinhaltet typischerweise Aldolkondensationsreaktionen, um die Dimere Struktur von Dipsanoside A zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dipsanoside A beinhaltet die Extraktion der Verbindung aus den Wurzeln von Dipsacus asper. Der Extraktionsprozess umfasst Trocknen, Mahlen und Lösemittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie, um die reine Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dipsanoside A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Dipsanoside A zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Dipsanoside A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Tetrairidoidglucosiden und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf Zellteilung und -differenzierung, insbesondere in Knochenzellen.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Förderung der Knochengesundheit und als Embryoschutzmittel.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln auf Basis von Naturprodukten verwendet

Wirkmechanismus

Dipsanoside A entfaltet seine Wirkung durch verschiedene molekulare Ziele und Signalwege. Es fördert die Teilung von Knochenzellen, indem es mit spezifischen Rezeptoren und Signalwegen interagiert, die an Zellproliferation und -differenzierung beteiligt sind. Darüber hinaus wirkt es als Embryoschutzmittel, indem es die Expression von Genen moduliert, die an der Embryonalentwicklung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Dipsanoside A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tetrairidoid glucosides and their chemical properties.

Biology: Investigated for its potential effects on cell division and differentiation, particularly in osseous cells.

Medicine: Explored for its therapeutic potential in promoting bone health and as an embryo security agent.

Industry: Used in the development of natural product-based pharmaceuticals and supplements

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dipsanoside B: Ein weiteres Tetrairidoidglucosid aus Dipsacus asper mit ähnlichen Eigenschaften.

Sweroside: Ein Iridoidglycosid mit entzündungshemmenden und antioxidativen Eigenschaften.

Loganin: Ein Iridoidglycosid, das für seine neuroprotektiven Wirkungen bekannt ist.

Einzigartigkeit von Dipsanoside A

Dipsanoside A ist aufgrund seiner spezifischen Struktur und der Kombination therapeutischer Eigenschaften, die es aufweist, einzigartig. Seine Fähigkeit, die Teilung von Knochenzellen zu fördern und als Embryoschutzmittel zu dienen, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-OWONSMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)

![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)

![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)

![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)